molecular formula C17H25NO B5705843 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide

3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B5705843
M. Wt: 259.4 g/mol
InChI Key: SFUKSLHUEJQUIB-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is an organic compound with a complex structure that includes a cyclohexyl group, a dimethylphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide typically involves the reaction of cyclohexylamine with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with propionic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-13-8-9-14(2)16(12-13)18-17(19)11-10-15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUKSLHUEJQUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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